2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-6-ylacetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5H2,(H,12,13) |
InChI Key |
LSMSTBMUVGSLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Imidazo 1,2 a Pyridin 6 Yl Acetic Acid Derivatives
General Strategies for Imidazo[1,2-a]pyridine (B132010) Core Formation
The construction of the fused imidazo[1,2-a]pyridine ring system is a cornerstone of synthetic efforts in this field. A variety of robust methods have been developed, ranging from classic condensation reactions to modern transition-metal-catalyzed processes.
Condensation Reactions between 2-Aminopyridines and Carbonyl Compounds
One of the most traditional and widely employed methods for synthesizing the imidazo[1,2-a]pyridine nucleus involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. researchgate.net This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by the initial alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. nih.gov The versatility of this method allows for the introduction of various substituents at the 2- and 3-positions of the final scaffold, depending on the choice of the α-halocarbonyl reactant. For instance, the reaction of 2-aminopyridines with α-bromoacetophenones is a common route to 2-arylimidazo[1,2-a]pyridines. mdpi.com
Multi-component Approaches to Highly Decorated Imidazo[1,2-a]pyridines
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step, enhancing atom economy and reducing synthetic labor. google.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, involving the three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. frontiersin.org This reaction is typically catalyzed by a Lewis or Brønsted acid and allows for the rapid generation of a library of diversely substituted 3-aminoimidazo[1,2-a]pyridines. frontiersin.org Other MCRs include the A³-coupling reaction, which combines 2-aminopyridines, aldehydes, and terminal alkynes to yield the imidazo[1,2-a]pyridine core. organic-chemistry.org
Transition-Metal Catalyzed Syntheses (e.g., Ruthenium, Copper, Palladium)
Modern organic synthesis has increasingly relied on transition-metal catalysis to forge the imidazo[1,2-a]pyridine scaffold under mild and efficient conditions. researchgate.net
Copper Catalysis: Copper catalysts have proven particularly effective. One-pot procedures using copper(I) iodide (CuI) can catalyze the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various ketones or nitroolefins. organic-chemistry.orgorganic-chemistry.org These reactions are valued for their broad functional group tolerance and often utilize air as a green oxidant. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are instrumental in functionalizing pre-formed imidazo[1,2-a]pyridine rings, particularly at halogenated positions like C-6. researchgate.netresearchgate.netnih.govresearchgate.netscirp.orgnih.gov These reactions enable the introduction of aryl, vinyl, or alkynyl groups, which can be further modified.
Ruthenium Catalysis: Ruthenium catalysts have been employed in C-H activation and annulation reactions to construct complex fused systems incorporating the imidazo[1,2-a]pyridine motif. researchgate.net
A summary of representative transition-metal catalyzed reactions is presented below.
| Catalyst | Reactants | Product Type | Reference |
| Copper(I) Iodide | 2-Aminopyridines, Acetophenones | 2-Aryl-imidazo[1,2-a]pyridines | organic-chemistry.org |
| Copper(I) Bromide | 2-Aminopyridines, Nitroolefins | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |
| Palladium(II) Acetate (B1210297) | 6-Bromo-imidazo[1,2-a]pyridine, Boronic Acids | 6-Aryl-imidazo[1,2-a]pyridines | researchgate.net |
| Ruthenium(II) Complexes | 2-Aryl-imidazo[1,2-a]pyridines, Alkynes | Fused Polycyclic Systems | researchgate.net |
Catalyst-Free and Environmentally Benign Protocols
In line with the principles of green chemistry, several catalyst-free and environmentally friendly methods for imidazo[1,2-a]pyridine synthesis have been developed. These protocols often utilize microwave irradiation, ultrasound, or simply thermal conditions in the absence of a catalyst and sometimes even a solvent. mdpi.com For example, the condensation of 2-aminopyridine with α-haloketones can be efficiently carried out under neat (solvent-free) conditions with heating. mdpi.com Additionally, catalyst-free versions of the Groebke multicomponent reaction have been reported in deep eutectic solvents, which are biodegradable and environmentally benign. nih.gov Water has also been used as a green solvent for some syntheses, such as the ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system. organic-chemistry.org
Specific Synthetic Routes to Acetic Acid Derivatives at Imidazo[1,2-a]pyridine Scaffold Positions
While the formation of the core ring system is well-established, the introduction of an acetic acid moiety at specific positions, particularly C-6, requires tailored synthetic strategies.
Synthesis of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic Acid and Related Positional Isomers
The synthesis of acetic acid derivatives of imidazo[1,2-a]pyridine can be approached by either constructing the ring with the side chain already present on one of the precursors or by functionalizing the pre-formed heterocyclic system.
Synthesis of Positional Isomers:
2-Position: The synthesis of acetic acid derivatives at the C-2 position is well-documented. A common route involves the reaction of a substituted 2-aminopyridine with an appropriate 4-halo-3-oxobutanoate ester. For example, ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has been synthesized by heating 5-chloropyridin-2-amine with ethyl 4-chloro-3-oxobutanoate in ethanol. chemicalbook.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
3-Position: Acetic acid derivatives at the C-3 position are also synthetically accessible. Zolpidic acid (6-methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid) is a known example. nih.gov Another approach involves introducing an acetonitrile (B52724) group, a precursor to the acetic acid moiety. Imidazo[1,2-a]pyridin-3-yl-acetonitrile can be synthesized and subsequently hydrolyzed to afford the desired acid. chemicalbook.com
Synthetic Approaches to this compound:
Direct synthesis of this compound is less commonly reported, but can be envisioned through several plausible routes starting from a functionalized pyridine or imidazo[1,2-a]pyridine intermediate.
From 6-Haloimidazo[1,2-a]pyridines: A versatile strategy begins with a halogenated scaffold, such as 6-bromoimidazo[1,2-a]pyridine (B40293), which can be prepared by the cyclization of 2-amino-5-bromopyridine (B118841) with chloroacetaldehyde. google.com This bromo-derivative serves as a handle for transition-metal-catalyzed cross-coupling reactions.
Sonogashira Coupling followed by Functionalization: A Sonogashira coupling reaction between 6-bromoimidazo[1,2-a]pyridine and a terminal alkyne like trimethylsilylacetylene (B32187) could introduce a two-carbon unit at the C-6 position. nih.gov Subsequent cleavage of the silyl (B83357) group and hydration or oxidation of the resulting terminal alkyne would yield the acetic acid moiety.
Suzuki Coupling: A Suzuki coupling with a suitable boronic ester, such as (2-ethoxy-2-oxoethyl)boronic acid pinacol (B44631) ester, could directly install the acetate ester group, which can then be hydrolyzed.
From 5-Substituted-2-Aminopyridines: An alternative approach involves starting with a pyridine ring that already contains the acetic acid precursor. For instance, cyclization of a hypothetical 2-amino-5-(cyanomethyl)pyridine or an ethyl (5-amino-pyridin-2-yl)acetate with an α-halocarbonyl could potentially form the desired imidazo[1,2-a]pyridine-6-acetic acid derivative directly.
The table below outlines key intermediates and reactions discussed for accessing acetic acid derivatives.
| Position | Key Intermediate | Key Reaction | Product | Reference |
| C-2 | 5-Chloropyridin-2-amine | Condensation with ethyl 4-chloro-3-oxobutanoate | Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | chemicalbook.com |
| C-3 | Imidazo[1,2-a]pyridine | Mannich reaction followed by cyanation | Imidazo[1,2-a]pyridin-3-yl-acetonitrile | chemicalbook.com |
| C-6 | 6-Bromoimidazo[1,2-a]pyridine | Palladium-catalyzed cross-coupling | Functionalized 6-substituted imidazo[1,2-a]pyridines | frontiersin.orgresearchgate.net |
Derivatization of the Acetic Acid Moiety
The acetic acid group attached to the imidazo[1,2-a]pyridine core is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives, particularly amides. Standard peptide coupling methodologies are frequently employed to achieve these transformations.
One common approach involves the preparation of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates, which are then readily converted to various amide analogues. nih.gov This conversion is typically achieved through classical EDC-mediated coupling reactions. nih.gov For instance, the reaction of appropriately substituted 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by saponification, yields the free carboxylic acid intermediates. nih.gov These intermediates can then be coupled with a variety of amines to produce the desired amide derivatives. nih.gov
The synthesis of related structures, such as 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives, further illustrates the versatility of modifying the acetic acid side chain. In this multi-step synthesis, the initial heterocyclic hybrid is alkylated with various 2-chloroarylacetamides in dimethylformamide (DMF) with a catalytic amount of potassium iodide to yield the final N-arylacetamide products. mdpi.com
Table 1: Examples of Acetic Acid Moiety Derivatization
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxylic acids | Amines, EDC | Amide Analogues | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Phenyl chloroacetamides, KI, DMF | N-Arylacetamides | mdpi.com |
Functionalization at the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is amenable to a variety of functionalization reactions, including halogenation, alkylation, and arylation. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. The C3 position is the most common site for functionalization due to its electronic properties. nih.gov
Halogenation: Regioselective halogenation of the imidazo[1,2-a]pyridine core, particularly at the C3 position, is a valuable transformation. A facile, transition-metal-free method utilizes sodium chlorite (B76162) or bromite (B1237846) as the halogen source to produce 3-chloro or 3-bromo-imidazo[1,2-a]pyridines efficiently. researchgate.net These halogenated intermediates serve as versatile building blocks for further modifications, such as Suzuki-Miyaura cross-coupling reactions. researchgate.net
Alkylation: Alkylation of the imidazo[1,2-a]pyridine scaffold can be achieved through various methods. Visible light-induced reactions have emerged as a powerful tool for C-H functionalization. For example, C5 alkylation has been accomplished using alkyl N-hydroxyphthalimides with eosin (B541160) Y as a photocatalyst. mdpi.com The C3 position can also be alkylated using a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)3, which demonstrates good functional group tolerance and can be performed on a gram scale. mdpi.comnih.gov Furthermore, photoredox synthesis allows for the C3-alkylation with α-bromocarbonyls in a one-pot condensation and alkylation process. researchgate.net
Arylation: Direct arylation is an atom-economical method for installing aryl groups onto the imidazo[1,2-a]pyridine core. Copper(I)-catalyzed C-H bond functionalization enables the C3 arylation with a variety of aryl electrophiles, including iodides, bromides, and triflates. nih.gov Palladium catalysts are also effective; for instance, the (SIPr)Pd(allyl)Cl complex catalyzes both C-H arylation and Suzuki-Miyaura coupling under microwave irradiation, leading to 3,6-disubstituted products in good to excellent yields. medjchem.com
Table 2: Selected Functionalization Reactions of the Imidazo[1,2-a]pyridine Core
| Reaction Type | Position | Reagents/Catalyst | Key Features | References |
|---|---|---|---|---|
| Halogenation | C3 | NaClO₂ or NaBrO₂ | Transition-metal-free, regioselective | researchgate.net |
| Alkylation | C5 | Alkyl N-hydroxyphthalimides, Eosin Y | Visible light-induced | mdpi.com |
| Alkylation | C3 | Aldehydes, Amines, Y(OTf)₃ | Three-component aza-Friedel–Crafts | mdpi.comnih.gov |
| Arylation | C3 | Aryl iodides/bromides/triflates, Cu(I) | First general Cu(I)-catalyzed C3 arylation | nih.gov |
| Arylation | C3, C6 | Aryl halides/boronic acids, (SIPr)Pd(allyl)Cl | Microwave-assisted, phosphine-free catalyst | medjchem.com |
Spectroscopic and Diffraction Techniques for Structural Elucidation of Synthesized Compounds
The unambiguous determination of the structures of novel this compound derivatives is accomplished using a combination of modern spectroscopic and diffraction methods. These techniques are essential for confirming the identity, purity, and three-dimensional arrangement of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most fundamental tools for the structural characterization of these compounds. mdpi.comnih.gov ¹H NMR provides detailed information about the chemical environment of protons, including their number, connectivity (through coupling constants), and spatial arrangement. mdpi.com For example, the signals for the protons on the imidazo[1,2-a]pyridine core appear at characteristic chemical shifts, allowing for the confirmation of the heterocyclic structure and the position of substituents. mdpi.comtci-thaijo.org ¹³C NMR complements this by providing information on the carbon skeleton of the molecule. mdpi.comtci-thaijo.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is employed to determine the precise molecular weight of the synthesized compounds, which in turn confirms their elemental composition. nih.govmdpi.com This technique is crucial for verifying that the desired chemical transformation has occurred and for ensuring the purity of the final product. nih.gov
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov For instance, characteristic absorption bands can confirm the presence of carbonyl groups in the acetic acid moiety or its amide derivatives, as well as C-H and C-N bonds within the heterocyclic core. mdpi.comnih.gov
Table 3: Common Characterization Techniques
| Technique | Information Provided | References |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, stereochemistry | mdpi.comnih.govmdpi.comresearchgate.net |
| ¹³C NMR | Carbon skeleton, functional groups | mdpi.comnih.gov |
| HRMS (ESI) | Exact molecular weight, elemental formula | nih.govmdpi.com |
| X-ray Diffraction | 3D molecular structure, bond lengths/angles, conformation | nih.govresearchgate.netresearchgate.net |
| FTIR | Presence of specific functional groups | mdpi.comnih.gov |
Biological Activities and Mechanistic Studies of 2 Imidazo 1,2 a Pyridin 6 Yl Acetic Acid and Its Derivatives
Anticancer Modalities and Associated Molecular Mechanisms
The anticancer properties of imidazo[1,2-a]pyridine (B132010) derivatives are multifaceted, involving the modulation of critical cellular processes. Research has highlighted their ability to inhibit crucial signaling pathways, disrupt cell cycle progression, induce programmed cell death, and interact with specific molecular targets that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. nih.gov Numerous derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of this pathway.
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. One of the most potent compounds, 13k , demonstrated a half-maximal inhibitory concentration (IC50) value of 1.94 nM against PI3Kα. nih.govnih.gov This inhibition was further evidenced by the dose-dependent reduction in the phosphorylation of downstream proteins such as Akt, mTOR, and GSK3β in HCC827 cells. nih.gov Similarly, other studies have reported imidazo[1,2-a]pyridine derivatives with significant PI3K inhibitory activity. One such compound, a 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PIK3CA inhibitor with an IC50 of 0.67 µM. nih.gov Further optimization led to derivatives with even greater potency, such as a compound with a bioisosteric 1,2,4-oxadiazole (B8745197) group that exhibited a PI3Kα IC50 of 2 nM. nih.gov
Another potent dual PI3K/mTOR inhibitor, 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide , showed excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. This compound also displayed good cellular growth inhibition in HCT-116 cells with an IC50 of 10 nM. The inhibitory action of these compounds on the PI3K/mTOR pathway underscores their therapeutic potential in cancers with dysregulated PI3K signaling. A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were also designed, with compound 35 being identified as a potent PI3Kα inhibitor with an IC50 of 150 nM. semanticscholar.org
| Compound | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 13k | PI3Kα | 1.94 | HCC827 | nih.govnih.gov |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PIK3CA | 670 | - | nih.gov |
| Derivative with 1,2,4-oxadiazole group | PI3Kα | 2 | - | nih.gov |
| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3K/mTOR | 0.20/21 | HCT-116 | |
| 35 | PI3Kα | 150 | T47D | semanticscholar.org |
Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have been shown to perturb the cell cycle, often leading to an accumulation of cells in the G2/M phase.
The potent PI3Kα inhibitor 13k was found to induce a significant G2/M phase block in HCC827 cells, with 52.21% of cells arrested in this phase compared to 20.84% in the control group. nih.govnih.gov This arrest was associated with a dose-dependent decrease in the protein levels of cyclin B1, c-Myc, and CDK1. nih.gov Another study on a novel imidazo[1,2-a]pyridine, compound 6 , demonstrated its ability to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.gov This was accompanied by an increase in the levels of the cell cycle inhibitors p53 and p21. nih.gov
Furthermore, the imidazo[1,2-a]pyridine derivative IP-5 was shown to cause cell cycle arrest in HCC1937 breast cancer cells, as indicated by increased levels of p53 and p21 proteins. researchgate.netwaocp.org This suggests that these compounds can activate cell cycle checkpoints, preventing cancer cells from proceeding through mitosis and thus inhibiting their proliferation.
| Compound | Effect | Cell Line | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| 13k | G2/M phase arrest | HCC827 | Decreased cyclin B1, c-Myc, and CDK1 | nih.govnih.gov |
| Compound 6 | G2/M phase arrest | Melanoma and Cervical Cancer Cells | Increased p53 and p21 | nih.gov |
| IP-5 | Cell cycle arrest | HCC1937 | Increased p53 and p21 | researchgate.netwaocp.org |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, and inducing this process is a major goal of cancer therapy. Imidazo[1,2-a]pyridine derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines.
The compound 13k , in addition to causing cell cycle arrest, dose-dependently induced apoptosis in HCC827 cells, with the apoptotic cell population increasing from 1.73% to 37.61%. nih.govnih.gov This was accompanied by characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. nih.gov Similarly, compound 6 induced a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov The pro-apoptotic activity of IP-5 was demonstrated in HCC1937 breast cancer cells through an extrinsic pathway, as evidenced by the increased activity of caspase 7 and caspase 8, and an increase in PARP cleavage. researchgate.netwaocp.org
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Imidazo[1,2-a]pyridine derivatives have been found to modulate the activity of a variety of specific kinases, contributing to their anticancer effects.
As discussed, a significant number of these derivatives are potent inhibitors of PI3K . nih.govnih.govsemanticscholar.org The downstream kinase mTOR is also a key target. nih.gov Beyond the PI3K pathway, studies have shown that these compounds can inhibit other kinases. For example, some imidazo[1,2-a]pyridines have been classified as inhibitors of CDK . nih.gov The compound 13k was shown to decrease the protein levels of CDK1 . nih.gov While the provided search results heavily emphasize PI3K/mTOR and CDK1, the broader class of imidazo[1,2-a]pyridines has been investigated for activity against a wider range of kinases, though specific data for the other listed kinases (Aurora-A, CycB, CDK2/CycA, FLT3, GSK3A, MAP3K, MEK, RSK2, RSK4, PLK4, ULK1, JAK1) in the context of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid derivatives is not detailed in the provided snippets.
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are effective anticancer drugs. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of tubulin polymerization. This mechanism is distinct from kinase inhibition and represents another avenue through which these compounds exert their anticancer effects. While the broader class of imidazo[1,2-a]pyridines has been explored for this activity, specific examples directly related to this compound were not prominent in the search results.
Centromere-associated protein-E (CENP-E) is a kinesin motor protein that plays a critical role in chromosome alignment during mitosis. Inhibition of CENP-E leads to mitotic arrest and cell death, making it an attractive target for cancer therapy. Novel imidazo[1,2-a]pyridines have been designed and identified as potent CENP-E inhibitors.
Starting from a 5-bromo derivative with an IC50 of 50 nM for CENP-E, further optimization led to the identification of the 5-methoxy imidazo[1,2-a]pyridine derivative (+)-(S)-12 . acs.org This compound exhibited potent CENP-E inhibition with an IC50 of 3.6 nM. acs.org In cellular assays, (+)-(S)-12 led to an elevation of phosphorylated histone H3 (a marker of mitotic arrest) with a half-maximal effective concentration (EC50) of 180 nM and showed growth inhibition in HeLa cells with a half-maximal growth inhibition (GI50) of 130 nM. acs.org These findings highlight the potential of imidazo[1,2-a]pyridine derivatives as a novel class of CENP-E inhibitors for cancer treatment.
| Compound | Target | IC50 (nM) | Cellular Activity (HeLa cells) | Reference |
|---|---|---|---|---|
| 5-bromo derivative | CENP-E | 50 | - | acs.org |
| (+)-(S)-12 | CENP-E | 3.6 | p-HH3 EC50: 180 nM, GI50: 130 nM | acs.org |
Aldehyde Dehydrogenase (ALDH) Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as noteworthy inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes crucial for oxidizing both endogenous and exogenous aldehydes. nih.gov The ALDH1A subfamily, in particular, is a key target in cancer therapy as its isoforms are markers for cancer stem cells and are linked to poor prognoses in various cancers. nih.govnih.gov
A series of imidazo[1,2-a]pyridine derivatives have been rationally designed and synthesized to target the ALDH1A family. nih.govnih.gov Through a structure-based optimization of a previously identified lead compound, GA11 (a 2,6-diphenyl-imidazo[1,2-a]pyridine), researchers have successfully developed novel derivatives with potent inhibitory activity. nih.govnih.gov By modifying substitution patterns on the phenyl rings, it has been possible to achieve selectivity for different ALDH1A isoforms. nih.gov
In vitro testing of these novel compounds against human recombinant ALDH1A1, ALDH1A2, and ALDH1A3 has identified potent inhibitors. nih.gov For instance, compound 3f from one study emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov Crystallization and modeling studies have provided insights into the binding mechanism, showing that these inhibitors can occupy the catalytic site of the enzyme. nih.govnih.gov The inhibitory efficacy of these compounds underscores their potential as a strategic approach to combat cancer by targeting cancer stem cells. nih.govnih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |
|---|---|---|---|
| GA11 | ALDH1A3 | Data not specified | Competitive |
| 3f | ALDH1A3 | Submicromolar | Competitive |
Other Reported Anticancer Mechanisms
The anticancer effects of imidazo[1,2-a]pyridine-based compounds are not limited to ALDH inhibition; they act through a variety of molecular mechanisms. sysrevpharm.orgresearchgate.net These compounds have shown therapeutic potential against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. sysrevpharm.orgresearchgate.net
One of the significant pathways targeted by these derivatives is the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer. nih.gov Several imidazo[1,2-a]pyridine derivatives have been synthesized as potent PI3Kα inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov These compounds have been shown to reduce the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. nih.govnih.gov For example, a novel imidazo[1,2-a]pyridine compound, IP-5 , demonstrated a strong cytotoxic effect against HCC1937 breast cancer cells with an IC50 value of 45µM and was found to inhibit the Akt signaling pathway. nih.govnih.gov
Other anticancer mechanisms associated with imidazo[1,2-a]pyridine derivatives include:
Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest by increasing the levels of p53 and p21. nih.govnih.gov
Induction of Apoptosis : Many derivatives induce apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of Bax, active caspase-9, caspase-7, caspase-8, and PARP cleavage. nih.govnih.govresearchgate.net
Inhibition of Other Kinases : Imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases (CDKs) and insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase. sysrevpharm.orgnih.gov
Tubulin Polymerization Inhibition : Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization. sysrevpharm.orgresearchgate.net
Covalent Inhibition of KRAS G12C : A series of novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers. rsc.org
| Compound/Derivative Class | Mechanism of Action | Affected Cancer Cell Lines |
|---|---|---|
| PI3Kα inhibitors | PI3K/Akt/mTOR pathway inhibition | Breast cancer, Melanoma, Cervical cancer |
| IP-5 | Akt signaling pathway inhibition, cell cycle arrest, apoptosis induction | HCC1937 breast cancer |
| KRAS G12C inhibitors | Covalent inhibition of KRAS G12C | NCI-H358 (KRAS G12C-mutated) |
Antimicrobial Spectrum and Proposed Molecular Targets
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antibacterial activity. mdpi.com A series of these compounds have been synthesized and evaluated in vitro against various Gram-positive and Gram-negative bacteria. jst.go.jp Some derivatives have exhibited potent antimicrobial activity. jst.go.jp
For instance, novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) chalcone (B49325) derivatives have been synthesized and tested for their antibacterial properties. derpharmachemica.com In another study, the antimicrobial activities of newly synthesized imidazo[1,2-a]pyridine derivatives were conducted against a panel of bacteria, with some compounds showing strong inhibition compared to standard antibiotics like amoxicillin (B794) and cefixime. nih.gov The nature of the substituents on the aryl groups of these compounds was found to significantly influence their activity, with bromo-fluoro substituents enhancing it considerably. nih.gov
Furthermore, derivatives of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown moderate activity against S. aureus, E. coli, and B. subtilis. mdpi.com One compound, in particular, demonstrated a lower Minimum Inhibitory Concentration (MIC) value against P. aeruginosa than the reference drug streptomycin. mdpi.com
| Bacterial Strain | Activity of Imidazo[1,2-a]pyridine Derivatives |
|---|---|
| Staphylococcus aureus (Gram-positive) | Moderate to strong inhibition |
| Bacillus subtilis (Gram-positive) | Moderate inhibition |
| Escherichia coli (Gram-negative) | Moderate inhibition |
| Pseudomonas aeruginosa (Gram-negative) | Potent inhibition by some derivatives |
The antifungal potential of imidazo[1,2-a]pyridine derivatives has also been explored, with several studies reporting activity against various fungal strains. researchgate.net In particular, activity against Candida albicans has been noted. nih.gov
Newly synthesized hydrazide-hydrazone derivatives containing the imidazo[1,2-a]pyridine backbone were evaluated for their antifungal activity, and the results indicated that their efficacy varies depending on the specific substitutions. tsijournals.com In another study, while some thieno[2,3-d]pyrimidine (B153573) derivatives of imidazo[1,2-a]pyridine showed good antibacterial activity, they did not inhibit the growth of the Candida albicans fungal strain. mdpi.com However, other research has identified imidazo[1,2-a]pyridine derivatives with strong inhibitory effects against fungal strains, comparable to the standard antifungal agent fluconazole. nih.gov
The imidazo[1,2-a]pyridine scaffold is a key structural component in several compounds with antiviral properties. researchgate.net The synthesis and antiviral activity of original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been reported. nih.gov Structure-activity relationship (SAR) studies of these compounds identified hydrophobicity as a critical factor for their antiviral activity. nih.gov These derivatives have been evaluated for their potential as anti-HIV agents. nih.gov
Imidazo[1,2-a]pyridine derivatives have shown promise as antiparasitic agents. mdpi.com They have been investigated for their activity against several parasites, including those of the Leishmania genus. mdpi.com
A number of 2,3-substituted imidazo[1,2-a]pyridines were tested for their antiparasitic activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov These studies are part of a broader effort to find new treatments for neglected diseases like amoebiasis and trichomoniasis and to address the growing concern of drug-resistant parasite strains. nih.gov
Inhibition of Microbial Enzymes (e.g., bacterial beta subunit of DNA gyrase, tRNA-(Guanine37-N1)-methyltransferase (TrmD))
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated notable potential as antibacterial agents by targeting essential microbial enzymes. nih.gov One of the primary targets is the bacterial type II topoisomerase DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair in bacteria, but absent in humans. nih.govmdpi.com
Certain 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine derivatives have been identified as dual inhibitors that target the ATPase domains of both DNA gyrase (GyrB subunit) and the homologous topoisomerase IV (ParE subunit). ebi.ac.uk These compounds have shown efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae (FQR Spn), with minimum inhibitory concentrations (MICs) as low as 0.03-0.06 µg/mL. ebi.ac.uk Molecular docking studies have also been performed with the bacterial beta subunit of DNA gyrase to analyze the binding conformations of newly synthesized imidazo[1,2-a]pyridine derivatives. researchgate.net
The antibacterial activity of various imidazo[1,2-a]pyridine derivatives has been confirmed against multiple bacterial strains, including E. coli, S. aureus, K. pneumoniae, and B. subtilis. researchgate.net For example, chalcone derivatives of imidazo[1,2-a]pyridine have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The broad-spectrum activity highlights the versatility of this scaffold in developing new antibacterial agents to combat growing resistance. nih.gov
Table 1: Inhibition of Microbial Enzymes by Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Enzyme(s) | Target Organism(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|---|
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | DNA gyrase (GyrB), Topoisomerase IV (ParE) | S. aureus, MRSA, S. pyogenes, S. pneumoniae (including FQR strains) | 0.03 - 64 µg/mL | ebi.ac.uk |
| Imidazo[1,2-a]pyridine-linked secondary amines | Not specified | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Potent activity reported | bio-conferences.org |
| Imidazo[1,2-a]pyridine chalcones | Not specified | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Good to excellent activity reported |
Anti-inflammatory Properties
The imidazo[1,2-a]pyridine nucleus is a well-established scaffold for compounds exhibiting anti-inflammatory activity. nih.govnih.govnih.govmdpi.com Research has shown that these derivatives can modulate key signaling pathways involved in the inflammatory response.
A recent study on a novel synthetic derivative of imidazo[1,2-a]pyridine, referred to as MIA, demonstrated that its anti-inflammatory effects are mediated through the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.govnih.gov Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit, and this interaction was enhanced when co-administered with curcumin (B1669340). nih.govnih.gov The compound was found to lower the levels of inflammatory cytokines and suppress NF-κB activity, suggesting a mechanism that involves inhibiting the transcription of pro-inflammatory genes. nih.gov
The broad anti-inflammatory potential of this class of compounds has been recognized for decades, with early studies identifying analgesic, antipyretic, and anti-inflammatory activities in various imidazo[1,2-α]pyridine derivatives. acs.org The versatility of the scaffold allows for structural modifications that can fine-tune these properties, making it an attractive target for the development of new anti-inflammatory drugs. nih.govnih.gov
Table 2: Anti-inflammatory Mechanisms of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Mechanism of Action | Model System | Key Findings | Reference |
|---|---|---|---|---|
| MIA (novel imidazo[1,2-a]pyridine derivative) | Suppression of STAT3/NF-κB/iNOS/COX-2 pathway | MDA-MB-231 and SKOV3 cancer cell lines | Reduced inflammatory cytokine levels; Suppressed NF-κB activity | nih.govnih.gov |
| General Imidazo[1,2-a]pyridines | General anti-inflammatory, analgesic, antipyretic | In vivo/In vitro models | Identified as a privileged scaffold for anti-inflammatory agents | nih.govbeilstein-journals.orgacs.org |
Neurological and Central Nervous System (CNS)-Related Activities
Imidazo[1,2-a]pyridine derivatives are particularly renowned for their significant effects on the central nervous system, which has led to the development of several clinically used drugs. nih.govnih.gov Their activities are diverse, ranging from modulation of major neurotransmitter receptors to inhibition of key enzymes in neuronal signaling.
The most prominent CNS activity of imidazo[1,2-a]pyridines is their modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. mdpi.com Compounds like zolpidem and alpidem (B1665719) function as GABAA receptor positive allosteric modulators. wikipedia.org
Specifically, research into related imidazo[1,2-a]pyrimidines has led to the development of high-affinity agonists that show functional selectivity for the GABAAα2 and GABAAα3 subtypes. nih.govmedchemexpress.com This subtype selectivity is considered crucial for achieving anxiolytic effects with minimal sedation, a common side effect associated with non-selective benzodiazepine (B76468) agonists that act strongly on the α1 subtype. nih.govmedchemexpress.com For instance, the 7-trifluoromethylimidazopyrimidine (14g) and 7-propan-2-olimidazopyrimidine (14k) have demonstrated anxiolytic properties in animal models with reduced sedative effects. nih.gov While these are imidazopyrimidines, the shared bicyclic core highlights the potential for imidazo[1,2-a]pyridines to be tailored for specific GABAA receptor subtype modulation.
Expanding beyond GABA receptors, research has identified derivatives of the closely related imidazo[1,2-b]pyridazine (B131497) scaffold as a novel class of ligands that are selective for the high-affinity binding sites of γ-hydroxybutyric acid (GHB). h1.conih.gov A study focusing on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, an analogue of the subject compound, identified derivatives with high affinity for GHB sites (Ki values in the range of 0.19–2.19 µM). nih.gov
Crucially, these compounds displayed greater than 50-fold selectivity for the GHB binding sites over the orthosteric GABAA receptor binding sites. h1.conih.gov This work stemmed from the observation that gabazine, a known GABAA receptor antagonist, also interacts with GHB sites. The study successfully demonstrated that the scaffold could be modified to generate analogs that selectively target one receptor over the other, providing valuable tools to explore the pharmacology of the GHB system. h1.conih.gov
Table 3: Receptor Binding Profile of Imidazo[1,2-b]pyridazine Acetic Acid Analogs
| Compound Scaffold | Target | Binding Affinity (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid analogs | High-affinity GHB binding site | 0.19 - 2.19 µM | >50-fold selective over GABAA ([3H]muscimol) binding sites | h1.conih.gov |
The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. eurekaselect.comingentaconnect.com Several studies have explored imidazo[1,2-a]pyridine derivatives as potential AChE inhibitors. eurekaselect.comresearchgate.net
One study synthesized a series of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives and found that most of the compounds demonstrated good inhibitory activities against both AChE and butyrylcholinesterase (BChE). eurekaselect.comingentaconnect.com Another series of imidazo[1,2-a]pyridine-based derivatives bearing a biphenyl (B1667301) side chain also showed potential as AChE inhibitors. nih.gov For example, compound 2h from this series, which has a biphenyl side chain and a methyl substituent on the imidazo[1,2-a]pyridine ring, exhibited the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov In contrast, a different analog, 2j , with a 3,4-dichlorophenyl side chain, was a more potent BChE inhibitor (IC50 = 65 µM). nih.gov These findings indicate that the substitution pattern on the imidazo[1,2-a]pyridine core significantly influences both the potency and selectivity of cholinesterase inhibition. nih.gov
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs
| Compound Series | Lead Compound | Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives with phenyl/biphenyl side chains | Compound 2h | AChE | 79 µM | nih.gov |
| Compound 2j | BChE | 65 µM | nih.gov | |
| N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamides | Compound 4a | AChE | Potent activity reported | eurekaselect.comingentaconnect.com |
| Imidazo[1,2-a]pyridine-Mannich bases | Compound 9j | AChE | 57.75 nM | scilit.com |
| Imidazo[1,2-a]pyridine-Mannich bases | Compound 9j | BChE | 99.0 nM | scilit.com |
The anxiolytic (anti-anxiety) potential of imidazo[1,2-a]pyridine derivatives is closely linked to their modulation of GABAA receptors. researchgate.net As mentioned, drugs like alpidem were developed as anxiolytics based on this scaffold. nih.gov
Studies on novel imidazo[1,2-a]pyridine derivatives have confirmed their anti-anxiety and sedative profiles in behavioral tests. researchgate.net For example, 2-phenyl-imidazo[1,2-a]pyridine derivatives that act as agonists at peripheral benzodiazepine receptors (PBRs) have been shown to induce a marked anticonflict effect in the Vogel test in rats. nih.gov This effect was associated with an increase in the brain concentrations of neuroactive steroids, suggesting an indirect mechanism of anxiety reduction. nih.gov The development of GABAA α2/α3 subtype-selective agonists from the related imidazopyrimidine class further underscores the potential to create targeted anxiolytics with improved side-effect profiles. nih.govmedchemexpress.com
Other Enzymatic and Receptor Modulations
Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their versatility as modulators of various enzymes and receptors critical to different pathological processes.
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. nih.gov This process is central to cellular cholesterol homeostasis. nih.gov The accumulation of cholesteryl esters in macrophages, leading to foam cell formation, is a key event in the early stages of atherosclerosis, making ACAT a therapeutic target for this disease. nih.gov
A novel series of imidazo[1,2-α]pyridines has been designed and synthesized to explore their potential as ACAT inhibitors. koreascience.krresearchgate.net Structure-activity relationship (SAR) studies revealed that the introduction of a nonpolar aromatic ring at the 6-position of the pyridine (B92270) ring was favorable for inhibitory activity. researchgate.net Conversely, derivatives with polar residues, such as phenol (B47542) or m-cyanobenzene, did not exhibit significant inhibition. researchgate.net
Preliminary optimization identified several analogues with notable ACAT inhibitory activity. koreascience.krresearchgate.net For instance, masking the polar hydroxyl group of an inactive phenolic analogue resulted in compound 7b , which displayed significant ACAT inhibition with an IC50 value of 8.7 µM. researchgate.net Further evaluation of compound 7b in HepG2 cells confirmed its potent, dose-dependent inhibition of cholesteryl ester formation, with an IC50 value of 2.02 µM. researchgate.net The corresponding acid, 7c , showed a twofold decrease in inhibitory activity compared to 7b . researchgate.net
| Compound | ACAT Inhibitory Activity (IC50) | Assay Condition |
|---|---|---|
| 7b | 8.7 µM | Enzymatic Assay |
| 7b | 2.02 µM | HepG2 cells |
| 7c | ~17.4 µM (twofold less active than 7b) | Enzymatic Assay |
Rab geranylgeranyl transferase (RGGT), also known as geranylgeranyl transferase type-2, is a heterodimeric enzyme that catalyzes the post-translational attachment of geranylgeranyl groups to cysteine residues at the C-terminus of Rab GTPases. nih.govnih.gov This prenylation is essential for the proper function of Rab proteins, which are key regulators of vesicular transport in cells. nih.gov Dysfunction of Rab GTPases is implicated in various diseases, including cancer, making RGGT a potential drug target. nih.gov
Phosphonocarboxylate derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent RGGT inhibitors. nih.gov One such derivative, (+)-3-IPEHPC (2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid), proved to be a significantly more potent inhibitor of RGGT than its predecessor, 3-PEHPC, when Rab1a was used as the substrate. nih.govresearchgate.net Specifically, (+)-3-IPEHPC was over 25-fold more potent, with an IC50 of 1.3 µM compared to 31.9 µM for 3-PEHPC. nih.gov
Mechanistic studies have shown that these phosphonocarboxylates act as mixed-type inhibitors with respect to geranylgeranyl pyrophosphate (GGPP) and uncompetitive inhibitors with respect to the Rab substrate. nih.govresearchgate.net A key finding is that these inhibitors selectively prevent the second geranylgeranyl transfer onto Rab proteins that are typically doubly prenylated. nih.govresearchgate.net Research on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids has further shown that the nature of the substituent at the C6 position influences the compound's activity against RGGT. frontiersin.org
| Compound | RGGT Inhibitory Activity (IC50) | Substrate |
|---|---|---|
| (+)-3-IPEHPC | 1.3 ± 0.22 µM | Rab1a |
| 3-PEHPC | 31.9 ± 2.1 µM | Rab1a |
The imidazo[1,2-a]pyridine framework has also been explored for its potential in developing antiretroviral agents. A class of pyridine oxide derivatives, including compounds with this core structure, was identified as inhibitors of HIV-1 replication in cell culture. nih.govnih.gov These compounds function as typical non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov
The most active compound in this series, JPL-133 , demonstrated a 50% effective concentration (EC50) of 0.05 µg/ml against HIV-1(IIIB) in CEM cell cultures, with a high selectivity index of approximately 760. nih.govnih.gov In enzymatic assays, JPL-133 inhibited purified recombinant HIV-1 reverse transcriptase (RT) with a 50% inhibitory concentration (IC50) of 2.4 µg/ml. nih.gov Another analogue, JPL-71 , inhibited HIV-1 RT with an IC50 of 5.2 µg/ml. nih.gov These inhibitors were found to lose activity against HIV-1 strains containing characteristic NNRTI resistance mutations in the RT enzyme, such as Lys103Asn and Tyr181Cys. nih.gov However, some derivatives retained activity against strains with other mutations, suggesting a complex interaction with the enzyme. nih.govnih.gov
| Compound | Anti-HIV-1 Activity (EC50) | HIV-1 RT Inhibition (IC50) |
|---|---|---|
| JPL-133 | 0.05 µg/ml | 2.4 µg/ml |
| JPL-71 | Not Reported | 5.2 µg/ml |
| JPL-10 | ~5 µg/ml | 107 µg/ml |
| JPL-30 | Not Reported | 94 µg/ml |
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical protein kinase that initiates signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, playing a key role in the innate immune system. google.comnih.gov As a central mediator of inflammatory signals, IRAK4 is an attractive therapeutic target for autoimmune and inflammatory diseases. nih.govresearchgate.net
A novel class of IRAK4 inhibitors based on the imidazo[1,2-a]pyridine scaffold was identified through a cross-screening effort of kinase-targeted compound libraries. nih.gov The initial hit, a 2-aminopyrimidine-based imidazo[1,2-a]pyridine (Compound 11 ), was a potent inhibitor of IRAK4. nih.gov Subsequent structure-activity relationship studies led to the development of new lead series, including imidazo[1,2-a]pyridino-pyridines (Compound 15 ) and benzimidazole-pyridines (Compound 16 ), which were optimized to generate highly potent IRAK4 inhibitors. nih.govnih.gov This optimization effort yielded potent inhibitors such as Compound 4 , Compound 5 , and Compound 6 . nih.gov
| Compound | Scaffold Type | IRAK4 Inhibitory Activity (IC50) |
|---|---|---|
| 11 | 2-aminopyrimidine-based imidazo[1,2-a]pyridine | Potent (specific value not provided) |
| 13 | N-methyl capped imidazo[1,2-a]pyridine | 0.4 µM |
| 14 | Aminopyrimidine | 3 µM |
| 15 | Imidazo[1,2-a]pyridino-pyridine | Lead Compound |
| 16 | Benzimidazole-pyridine | Lead Compound |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Acetic Acid Derivatives
Impact of Substituent Patterns on Biological Potency and Selectivity
The biological potency and selectivity of imidazo[1,2-a]pyridine-acetic acid derivatives are highly dependent on the nature and position of substituents on the fused ring system. Research on related imidazo[1,2-a]pyridine (B132010) compounds provides significant insights into these relationships.
Substituents at the C6 position of the imidazo[1,2-a]pyridine ring have been shown to be particularly important for modulating biological activity. In a study of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, which are structurally similar to the acetic acid derivatives, the nature of the C6 substituent was directly responsible for the compound's activity against Rab geranylgeranyl transferase (RGGT). frontiersin.org For instance, compounds with a carboxylic acid or an amide group directly attached to the C6 position demonstrated notable activity. frontiersin.org Furthermore, the introduction of halogen atoms at this position also influenced potency, with a trend of decreasing activity observed with increasing size and polarizability of the halogen (e.g., chlorine and bromine analogs were more active than the iodine analog). frontiersin.org
The position of even simple substituents like a methyl group can have a dramatic effect on potency. In a series of imidazo[1,2-a]pyridine-3-carboxamides, a 6-methyl analog was found to be considerably more active against Mycobacterium tuberculosis than its 7-methyl positional isomer. nih.gov This highlights that the C6 position is a sensitive site for substitution, where modifications can significantly impact biological outcomes.
Other studies on the broader class of imidazo[1,2-a]pyridine derivatives have further elucidated the role of substituent patterns. For example, the introduction of a piperazine (B1678402) group at the C6 position has been explored in the development of antifungal agents. jmchemsci.com The presence of a 3-chloro substituent on the imidazo[1,2-a]pyridine ring also led to significant anticandidosis activity. jmchemsci.com In the context of anticancer activity, the introduction of an imidazo[1,2-a]pyridine moiety at the 6-position of a 4-aminoquinazoline scaffold has been a successful strategy for developing potent PI3Kα inhibitors.
The table below summarizes the impact of various substituent patterns on the biological activity of imidazo[1,2-a]pyridine derivatives, drawing from studies on closely related analogs.
| Position | Substituent | Effect on Biological Activity | Target/Activity | Reference |
| C6 | Carboxylic Acid | Active | RGGT Inhibition | frontiersin.org |
| C6 | Amide | Active | RGGT Inhibition | frontiersin.org |
| C6 | Halogens (Cl, Br > I) | Decreased activity with size | RGGT Inhibition | frontiersin.org |
| C6 | Methyl | More potent than 7-methyl | Antitubercular | nih.gov |
| C3 | Chlorine | Potent activity | Anticandidosis | jmchemsci.com |
Significance of the Acetic Acid Moiety and its Position on Pharmacological Profiles
The acetic acid moiety is a critical pharmacophoric feature for the biological activity of this class of compounds. Its acidic nature and ability to participate in hydrogen bonding and ionic interactions are often essential for binding to target proteins.
The importance of the carboxylic acid group is highlighted in studies of related phosphonopropionic acid derivatives. Esterification of the carboxylic acid in the phosphonopropionate moiety resulted in an inactive analog, demonstrating that the free carboxylic acid is crucial for its inhibitory activity against RGGT. frontiersin.org This suggests that the acidic proton and the potential for ionic interactions are key to the molecule's mechanism of action. The carboxylic group's ability to increase polarity and coordinate with metal ions is a property that is particularly useful in enzyme inhibition. nih.gov
While direct studies comparing the positional isomers of the acetic acid group on the imidazo[1,2-a]pyridine ring are limited, the position of other carboxylic acid and carboxamide groups has been shown to be a determining factor for activity. For instance, extensive research has been conducted on imidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. nih.gov These studies underscore that the placement of the acidic or related functional group is not arbitrary and that specific positions on the scaffold are preferred for interaction with particular biological targets. For example, in antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the carboxamide at the C3 position is a key feature, and modifications at other positions (C6, C7) modulate this activity. nih.gov
The general importance of the position of the carboxylic acid group on a pyridine (B92270) ring is well-established in medicinal chemistry, with the three isomers of pyridine carboxylic acid (picolinic, nicotinic, and isonicotinic acid) giving rise to drugs with a wide array of therapeutic applications. nih.gov This principle likely extends to the imidazo[1,2-a]pyridine-acetic acid series, where the specific location of the acetic acid group would dictate the molecule's orientation and interaction with its biological target.
Stereochemical Considerations and Functional Selectivity for Receptor Binding
Stereochemistry can play a pivotal role in the functional selectivity and binding affinity of imidazo[1,2-a]pyridine derivatives. While specific research on chiral derivatives of 2-(imidazo[1,2-a]pyridin-6-yl)acetic acid is not widely available, the principles of stereoselectivity are highly relevant to this class of compounds.
Recent advancements have demonstrated the feasibility of atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govnih.gov This involves creating molecules that are chiral due to hindered rotation around a single bond, in this case, the bond connecting a 6-aryl substituent to the imidazo[1,2-a]pyridine core. nih.govnih.gov The ability to synthesize specific atropoisomers with high enantioselectivity opens the door to investigating how this type of axial chirality affects biological activity. nih.govnih.gov It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, efficacies, and even different mechanisms of action.
Furthermore, if a chiral center were introduced into the acetic acid side chain, for example, by substitution at the alpha-carbon, it would be expected that the resulting enantiomers would exhibit different pharmacological profiles. The spatial arrangement of the carboxylic acid, the imidazo[1,2-a]pyridine core, and the additional substituent would differ between the enantiomers, leading to distinct interactions with a chiral biological target such as a receptor binding pocket or an enzyme active site.
The functional selectivity of ligands for GABAA receptors, for instance, has been observed with imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related heterocyclic system. dergipark.org.tr This selectivity is often governed by subtle stereochemical and electronic differences that allow for preferential binding to specific receptor subtypes. It is therefore highly probable that stereochemical factors would also be critical in determining the functional selectivity of imidazo[1,2-a]pyridine-acetic acid derivatives for their respective biological targets.
Comparative SAR with Analogous Heterocyclic Scaffolds (e.g., imidazo[1,2-a]pyrimidines, imidazo[2,1-b]thiazoles)
The biological activity of the imidazo[1,2-a]pyridine scaffold can be compared with that of analogous heterocyclic systems like imidazo[1,2-a]pyrimidines and imidazo[2,1-b]thiazoles to understand the contribution of the core structure to the pharmacological profile.
Imidazo[1,2-a]pyrimidines: This scaffold is a close analog of imidazo[1,2-a]pyridine, with a nitrogen atom replacing the CH group at the 8-position. Imidazo[1,2-a]pyrimidine derivatives are known to exhibit a broad range of biological activities, including antiviral and anticancer properties, and as ligands for GABAA receptors. dergipark.org.trnih.gov The additional nitrogen atom in the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor, potentially altering the binding interactions with biological targets compared to the imidazo[1,2-a]pyridine core. The substituents on the phenyl rings are often a determining factor of biological activity for this class of compounds. dergipark.org.tr
Imidazo[2,1-b]thiazoles: This scaffold incorporates a thiazole (B1198619) ring instead of a pyridine ring, which introduces a sulfur atom into the five-membered ring of the fused system. Imidazo[2,1-b]thiazole (B1210989) derivatives have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and selective COX-2 inhibitors. nih.govsemanticscholar.org In a comparative study of COX-2 inhibitors, researchers designed imidazo[2,1-b]thiazole analogs based on a previously successful series of imidazo[1,2-a]pyridine derivatives. nih.gov This "scaffold hopping" approach, where one heterocyclic core is replaced by another, allows for the exploration of new chemical space while retaining key pharmacophoric features. For the imidazo[2,1-b]thiazole-based COX-2 inhibitors, the type and size of the substituent at the C-5 position were found to significantly affect both potency and selectivity. nih.gov
The development of imidazo[2,1-b]thiazole-based compounds often involves the synthesis of carboxylic acid intermediates, which are then further derivatized. nih.gov This highlights a common synthetic strategy and suggests that the SAR of the final compounds is built upon the initial scaffold and its functionalization potential.
The table below provides a comparative overview of the key features and reported biological activities of these three analogous heterocyclic scaffolds.
| Heterocyclic Scaffold | Key Structural Difference | Common Biological Activities | Key SAR Insights | References |
| Imidazo[1,2-a]pyridine | Pyridine ring fused to imidazole (B134444) | Anticancer, Antifungal, Antitubercular, RGGT inhibition | Substituents at C6 and C3 are critical for activity. | frontiersin.orgnih.govjmchemsci.com |
| Imidazo[1,2-a]pyrimidine | Pyrimidine ring (extra N atom) | Antiviral, Anticancer, GABAA receptor modulation | Substituents on phenyl rings are important. Additional H-bond acceptor. | dergipark.org.trnih.gov |
| Imidazo[2,1-b]thiazole | Thiazole ring (S atom in 5-membered ring) | Anticancer, Antimicrobial, COX-2 inhibition | Substituents at C5 and C6 influence potency and selectivity. | nih.govsemanticscholar.org |
Preclinical Research Models and Methodologies in the Evaluation of 2 Imidazo 1,2 a Pyridin 6 Yl Acetic Acid Derivatives
In Vitro Cellular and Biochemical Assays
In vitro assays form the foundational step in the preclinical evaluation of 2-(imidazo[1,2-a]pyridin-6-yl)acetic acid derivatives, offering insights into their direct effects on cellular processes and molecular targets.
Cell Viability and Proliferation Assessments (e.g., MTT Assay, Clonogenic Survival Assay)
Cell viability and proliferation assays are fundamental in determining the cytotoxic and cytostatic effects of novel chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines, including HCC827, A549, SH-SY5Y, HEL, and MCF-7, with most compounds demonstrating significant inhibitory effects. nih.gov One particular derivative, 13k , was identified as the most potent, with IC₅₀ values ranging from 0.09 µM to 0.43 µM across all tested cell lines. nih.gov Similarly, the cytotoxic effects of a novel imidazo[1,2-a]pyridine (B132010) derivative, MIA , were assessed using the MTT assay, which showed a dose-dependent reduction in the viability of MDA-MB-231 and SKOV3 cancer cell lines. nih.gov The combination of MIA with curcumin (B1669340) resulted in greater cytotoxicity at lower concentrations. nih.gov Another study reported that selenylated imidazo[1,2-a]pyridine derivative MRK-107 exhibited GI₅₀ values of 2.4 µM for Caco-2 and 1.1 µM for HT-29 colon cancer cells after 48 hours of treatment, as determined by the Sulforhodamine B (SRB) assay, a method for cell density determination based on the measurement of cellular protein content. mdpi.com
The clonogenic survival assay provides a more stringent assessment of a compound's anti-cancer potential by measuring the ability of a single cell to undergo unlimited division and form a colony. This assay is considered the gold standard for determining cytotoxicity. nih.gov Novel imidazopyridine derivatives, HIMP and M-MeI , were shown to reduce the colony formation of LNCaP C-81 castration-resistant prostate cancer cells. nih.govresearchgate.net Another derivative, DME , also demonstrated inhibitory activity on the clonogenic potential of prostate cancer cells. unl.edu The clonogenic assay results for MRK-107 corroborated its ability to inhibit cell proliferation and prevent cell regeneration in colon cancer models. mdpi.com
Table 1: Antiproliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Assay | IC₅₀/GI₅₀ Value | Source |
|---|---|---|---|---|
| 13k | HCC827 (Non-small cell lung) | MTT | 0.09 µM | nih.gov |
| A549 (Non-small cell lung) | MTT | 0.17 µM | nih.gov | |
| SH-SY5Y (Neuroblastoma) | MTT | 0.43 µM | nih.gov | |
| HEL (Erythroid leukemia) | MTT | 0.28 µM | nih.gov | |
| MCF-7 (Breast) | MTT | 0.21 µM | nih.gov | |
| MIA | MDA-MB-231 (Breast) | MTT | Significant at ≥30 µM | nih.gov |
| SKOV3 (Ovarian) | MTT | Significant at ≥40 µM | nih.gov | |
| MRK-107 | Caco-2 (Colon) | SRB | 2.4 µM | mdpi.com |
| HT-29 (Colon) | SRB | 1.1 µM | mdpi.com |
Enzyme Inhibition Assays (e.g., Fluorescence-Based Assays, Kinase Profiling)
Enzyme inhibition assays are critical for elucidating the mechanism of action of drug candidates by quantifying their effects on specific molecular targets. Derivatives of this compound have been extensively evaluated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a frequent target. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. nih.gov Compound 13k from this series demonstrated potent inhibition of PI3Kα with an IC₅₀ value of 1.94 nM, as determined by the ADP-Glo™ Max Assay. nih.gov Another study identified compound 15a as a potent PI3K/mTOR dual inhibitor. acs.org In a different investigation, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were screened for their activity against PI3Kα using the Kinase-Glo™ assay, leading to the identification of compound 35 with an IC₅₀ of 150 nM. semanticscholar.org
Other kinases have also been targeted. A series of imidazo[1,2-a]pyridine derivatives were evaluated as c-Met inhibitors, leading to the discovery of compound 22e , which exhibited an enzymatic IC₅₀ of 3.9 nM against c-Met kinase. nih.gov Furthermore, certain imidazo[1,2-a]pyridines have been shown to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. rjpbr.com The inhibitory activities of these compounds were assessed using a fluorescent Cayman kit, with derivatives 5e , 5f , and 5j showing high potency with IC₅₀ values of 0.05 µM. rjpbr.com
In the context of infectious diseases, phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in post-translational modification of Rab GTPases. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Enzyme | Assay Method | IC₅₀ Value | Source |
|---|---|---|---|---|
| 13k | PI3Kα | ADP-Glo™ Max Assay | 1.94 nM | nih.gov |
| 35 | PI3Kα | Kinase-Glo™ Assay | 150 nM | semanticscholar.org |
| 22e | c-Met | Biochemical Assay | 3.9 nM | nih.gov |
| 5e, 5f, 5j | COX-2 | Fluorescent Cayman Kit | 0.05 µM | rjpbr.com |
Flow Cytometric Analysis for Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Markers)
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is frequently employed to study the effects of drug candidates on cell cycle progression and apoptosis (programmed cell death).
Several studies have utilized flow cytometry to investigate the mechanisms of imidazo[1,2-a]pyridine derivatives. Compound 13k was found to induce cell cycle arrest at the G2/M phase in HCC827 cells. nih.gov Further analysis using Annexin (B1180172) V-FITC/PI double staining revealed that 13k also induced cellular apoptosis in a dose-dependent manner. nih.gov Similarly, another imidazo[1,2-a]pyridine derivative, compound 6 , was shown to cause G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov The apoptotic effects of compound 6 were quantified by staining with Annexin V-FITC and propidium (B1200493) iodide (PI). nih.gov
In non-small cell lung cancer (NSCLC) cells, novel imidazo[1,2-a]pyridine derivatives (IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 ) were found to induce ROS-mediated apoptosis. nih.gov The impairment of mitochondrial membrane potential, a key event in apoptosis, was also demonstrated. nih.gov In a separate study focusing on leishmaniasis, flow cytometric analysis of FITC-Annexin V/PI staining showed that IMPA-2 and IMPA-12 induced apoptosis-like cell death in L. donovani promastigotes. tezu.ernet.in Furthermore, these compounds were found to promote cell cycle arrest in the parasites. tezu.ernet.in The selenylated derivative MRK-107 was also confirmed to induce apoptosis as the primary mode of cell death in colon cancer models, as assessed by annexin V-FITC staining. mdpi.com
Tumor Spheroid Formation Inhibition Assays
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo microenvironment of tumors compared to traditional 2D cell cultures. nih.gov These models are increasingly used to evaluate the efficacy of anti-cancer agents.
The inhibitory effects of imidazo[1,2-a]pyridine derivatives have been assessed using tumor spheroid models. Compound 13k was evaluated for its ability to inhibit 3D spheroid cell growth. nih.gov In another study, a series of novel imidazo[1,2-a]pyridine derivatives were tested for their anti-cancer activity against 3D multicellular lung tumor spheroids. nih.govresearchgate.net The selenylated compound MRK-107 was evaluated in 3D cell culture models of colon cancer (Caco-2 and HT-29), where it was shown to activate caspases-3/7, confirming the induction of apoptosis in a more physiologically relevant model. mdpi.com The derivative DME was also noted for its inhibitory activity on in vitro tumorigenicity. unl.edu
Microbiological Assays (e.g., Disc Diffusion Method, Double Dilution Assay for MIC)
In addition to their anti-cancer properties, some imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial activity. Standard microbiological assays are used to determine the susceptibility of various microorganisms to these compounds.
A study on 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives employed the agar (B569324) well diffusion method to screen for antimicrobial activity. mdpi.com This method revealed moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. mdpi.com
To quantify the antimicrobial potency, the double dilution assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the aforementioned thieno[2,3-d]pyrimidine (B153573) derivatives, the MIC value for 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione against Pseudomonas aeruginosa was found to be lower than that of the reference drug streptomycin. mdpi.com
In Vivo Animal Models for Efficacy Evaluation
Following promising in vitro results, the evaluation of drug candidates progresses to in vivo animal models to assess their efficacy in a whole-organism setting. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used in cancer research.
The in vivo anti-tumor efficacy of imidazo[1,2-a]pyridine derivatives has been demonstrated in such models. Compound 15a , a PI3K/mTOR dual inhibitor, showed significant inhibition of tumor growth in HCT116 and HT-29 xenografts without causing obvious effects on the body weight of the animals. acs.org Another potent and selective c-Met inhibitor, compound 22e , also significantly inhibited tumor growth in a xenograft model, with a tumor growth inhibition (TGI) of 75%. nih.gov This compound also exhibited good oral bioavailability. nih.gov
Advanced Analytical and Spectroscopic Techniques for Biological Investigations (e.g., Photoluminescence Studies)
The biological evaluation of this compound and its derivatives is deeply reliant on a suite of advanced analytical and spectroscopic techniques. These methods are crucial for elucidating the structure, purity, and interaction of these compounds with biological systems. Among the most significant of these are photoluminescence studies, which leverage the intrinsic fluorescent properties of the imidazo[1,2-a]pyridine scaffold.
The imidazo[1,2-a]pyridine core is a well-established fluorophore, and its derivatives are of significant interest for their potential applications as fluorescent probes and in photo-functional materials. nih.govresearchgate.net The investigation of these compounds often involves detailed photophysical characterization to understand their absorption and emission properties, which are critical for their use in biological imaging and assays.
Photoluminescence Spectroscopy: This is a cornerstone technique for characterizing imidazo[1,2-a]pyridine derivatives. It involves exciting a sample with light of a specific wavelength and measuring the emitted light at a longer wavelength. Key parameters obtained from these studies include the excitation and emission maxima (λex and λem), quantum yield (ΦF), and fluorescence lifetime (τ). These parameters provide insights into the electronic structure of the molecule and its interaction with its environment. For instance, changes in the emission spectrum upon binding to a biological target can be used to study binding events and determine binding affinities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is indispensable for the structural confirmation of newly synthesized this compound derivatives. theses.cz It provides detailed information about the chemical environment of each atom within the molecule, allowing for unambiguous structure elucidation. In biological investigations, NMR can also be used to study the interaction of these compounds with biomolecules, providing insights into the binding site and conformational changes upon binding.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This hybrid technique is essential for assessing the purity of the synthesized compounds and for studying their metabolism in biological systems. theses.cz HPLC separates the components of a mixture, while MS provides information about the mass-to-charge ratio of each component, allowing for their identification.
Cell Imaging: The fluorescent properties of imidazo[1,2-a]pyridine derivatives make them highly suitable for use as probes in fluorescence microscopy. rsc.orgunito.it Researchers have successfully designed and synthesized derivatives that can permeate cell membranes and localize in specific cellular compartments. unito.it These probes can be used to visualize cellular structures and processes, as well as to detect the presence of specific ions or molecules within living cells. rsc.org For example, an imidazo[1,2-a]pyridine-functionalized xanthene probe has been developed for the detection of Hg2+ in living HeLa cells. rsc.org
The following tables present representative photophysical data for various imidazo[1,2-a]pyridine derivatives, illustrating the range of properties that can be achieved through chemical modification. While specific data for this compound is not detailed in the provided search results, the data for related compounds demonstrate the tunable nature of this scaffold.
Table 1: Photophysical Properties of V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores nih.gov
| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Derivative 1 | 350 | 420 | 0.45 |
| Derivative 2 | 365 | 450 | 0.51 |
| Derivative 3 | 380 | 470 | 0.38 |
| Derivative 4 | 395 | 490 | 0.25 |
Table 2: Spectroscopic Data for an Imidazo[1,2-a]pyridine-based Fluorescent Probe rsc.org
| Probe | λabs (nm) | λem (nm) | Application |
| Rh-Ip-Hy | 560 | 585 | Detection of Hg2+ in living cells |
The strategic functionalization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its photophysical properties, making it a versatile platform for the development of novel probes for biological research. nih.gov The combination of these advanced analytical and spectroscopic techniques provides a comprehensive toolkit for the preclinical evaluation of this compound and its derivatives.
Conclusion and Future Research Perspectives
Key Research Findings and Significance
The imidazo[1,2-a]pyridine (B132010) core is a key feature in several marketed drugs, highlighting its therapeutic relevance. researchgate.netresearchgate.netresearchgate.net Research into derivatives of this scaffold has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.commdpi.com While specific research on 2-(imidazo[1,2-a]pyridin-6-yl)acetic acid is limited, studies on closely related analogs provide valuable insights into its potential. For instance, modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring have been shown to yield compounds with significant anticancer activity. researchgate.net Furthermore, the acetic acid moiety at the 6-position offers a potential point for further chemical modification to enhance therapeutic properties.
The significance of this compound and its analogs lies in their potential to address unmet medical needs, particularly in oncology. The structural versatility of the imidazo[1,2-a]pyridine scaffold allows for the fine-tuning of its pharmacological profile, offering a promising starting point for the development of novel drugs with improved efficacy and reduced side effects. waocp.org
Unexplored Therapeutic Avenues and Novel Target Identification
While much of the focus has been on cancer, the diverse biological activities of imidazo[1,2-a]pyridine derivatives suggest a wealth of unexplored therapeutic avenues. For instance, some analogs have shown potential in treating neurodegenerative diseases like Alzheimer's by exhibiting anti-inflammatory and neuroprotective effects. nih.gov The investigation of this compound and its derivatives could be extended to other areas such as:
Antiviral and Antibacterial Agents: The imidazo[1,2-a]pyridine scaffold has been identified in compounds with antimicrobial and antiviral properties. bio-conferences.orgnih.gov
Cardiovascular Diseases: Certain derivatives have been investigated for their potential in treating heart conditions. researchgate.net
Metabolic Disorders: The structural similarity to other biologically active molecules suggests potential applications in managing metabolic diseases.
Identifying novel molecular targets is crucial for expanding the therapeutic utility of these compounds. Kinases, a class of enzymes often implicated in cancer and inflammatory diseases, are prominent targets for imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net Future research could focus on screening this compound and its analogs against a broader panel of kinases and other enzyme families to uncover new therapeutic opportunities.
Strategies for Developing New Analogs with Enhanced Potency, Selectivity, and Bioavailability
The development of new, more effective analogs of this compound hinges on strategic chemical modifications. Structure-activity relationship (SAR) studies are essential to understand how different chemical groups at various positions on the imidazo[1,2-a]pyridine ring influence biological activity. nih.govnih.gov
Key strategies for analog development include:
Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. rsc.org
Functional Group Modification: Introducing or modifying functional groups can enhance binding to the target protein, improve solubility, and increase metabolic stability. mdpi.com For example, the acetic acid group of the title compound can be converted to amides or esters to modulate its properties.
Positional Isomerism: Moving substituents to different positions on the heterocyclic ring can dramatically alter the compound's selectivity for its target.
The following table summarizes some key substitutions and their potential effects on the activity of imidazo[1,2-a]pyridine derivatives, which could be applied to the development of analogs of this compound.
| Substitution Position | Moiety | Potential Effect | Reference |
| C2 | Phenyl group with various substituents | Modulation of anticancer and anti-inflammatory activity | nih.gov |
| C3 | Carboxamide | Antitubercular activity | nih.gov |
| C6 | Benzamide | RAF kinase inhibition | nih.gov |
| C6 | Quinazoline | PI3Kα inhibition | nih.govnih.gov |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the drug discovery process for imidazo[1,2-a]pyridine derivatives. Computational techniques play a crucial role in:
Virtual Screening: Identifying promising lead compounds from large chemical libraries.
Molecular Docking: Predicting how a molecule will bind to its target protein, providing insights for rational drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a compound with its biological activity.
Molecular Dynamics Simulations: Simulating the movement of the molecule and its target protein over time to understand the stability of their interaction.
These computational approaches help to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. The experimental validation of these computational predictions is then essential to confirm the biological activity and refine the models for future iterations of drug design.
Potential for Multi-Targeting Approaches and Combination Therapies
The complexity of diseases like cancer often necessitates therapeutic strategies that go beyond a single target. The imidazo[1,2-a]pyridine scaffold offers a promising platform for the development of multi-target drugs, which can simultaneously inhibit multiple disease-related pathways. For example, derivatives have been designed to act as dual inhibitors of PI3K and mTOR, two key proteins in cancer cell growth and survival. acs.org Another study reported on derivatives that dually target Aurora kinase and ROR1. nih.gov
Furthermore, combining this compound or its analogs with existing drugs could lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. For instance, a novel imidazo[1,2-a]pyridine derivative showed enhanced cytotoxic effects against breast and ovarian cancer cell lines when co-administered with curcumin (B1669340). nih.gov This approach could also help to overcome drug resistance, a major challenge in cancer therapy.
Q & A
Q. How can researchers optimize the synthesis of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid to improve yield and purity?
Methodological Answer:
- Stepwise Bromination and Cyclization : Start with bromination of precursor compounds (e.g., 2-acetylfuran) using reagents like N-bromosuccinimide (NBS) or bromine, followed by cyclization with aminopyridine derivatives under basic conditions .
- Reaction Condition Control : Use inert atmospheres and controlled temperatures to minimize side reactions. Adjust pH during synthesis (e.g., maintaining pH 8–9 with Na₂CO₃) to stabilize intermediates, as demonstrated in imidazo[1,2-a]pyridinium iodide synthesis .
- Factorial Design : Apply statistical experimental design (e.g., Taguchi or response surface methodology) to optimize variables like reagent stoichiometry, temperature, and reaction time .
Q. What characterization techniques are critical for confirming the structure of this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly for distinguishing regioisomers (e.g., imidazo[1,2-a]pyridine derivatives) .
- X-ray Crystallography : Resolve structural ambiguities, such as disorder in ring systems, by analyzing single-crystal structures. For example, imidazo[1,2-a]pyridinium iodide exhibited coplanar six- and five-membered rings with partial disorder in C/N positions .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for acetic acid derivatives) .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC determination against Gram-positive/negative bacteria) or antiviral assays (e.g., plaque reduction for viral inhibition) .
- Cytotoxicity Testing : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anticancer potential. Compare IC₅₀ values against reference drugs .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with targeted properties?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization for improved bioactivity or photophysical traits. For example, study charge distribution in imidazo[1,2-a]pyridine frameworks to identify reactive sites for acylation .
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model reaction mechanisms, such as Friedel-Crafts acylation, and identify transition states or intermediates .
Q. What strategies resolve structural or spectroscopic contradictions in imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Dynamic NMR Analysis : Investigate tautomerism or rotational barriers in derivatives showing split signals in NMR spectra .
- Cocrystallization Studies : Co-crystallize problematic compounds with heavy atoms (e.g., iodine) to improve X-ray diffraction quality and resolve disorder, as seen in imidazo[1,2-a]pyridinium iodide .
Q. How does metal coordination (e.g., Zn²⁺) alter the bioactivity of this compound?
Methodological Answer:
- Synthesis of Metal Complexes : React the compound with metal salts (e.g., ZnCl₂) in aqueous or methanolic solutions to form complexes like [Zn(IP-2-ac)₂(H₂O)]. Characterize using single-crystal XRD and FTIR to confirm coordination modes .
- Bioactivity Comparison : Test metal complexes against parent ligands in antimicrobial/anticancer assays. Enhanced activity may arise from improved membrane permeability or redox properties .
Q. What advanced separation techniques are suitable for purifying imidazo[1,2-a]pyridine derivatives with polar functional groups?
Methodological Answer:
- HPLC with Charged Aerosol Detection (CAD) : Separate polar derivatives using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA). CAD provides uniform response for non-UV-absorbing compounds .
- Membrane Technologies : Apply nanofiltration or reverse osmosis for large-scale purification, leveraging differences in molecular weight and polarity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Reproducibility Checks : Replicate procedures with strict control of variables (e.g., humidity, reagent purity). For example, variations in Na₂CO₃ quality may affect cyclization efficiency .
- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-oxidized or dimerized species) that reduce yields. Optimize quenching steps to halt reactions at desired endpoints .
Q. Why do spectroscopic data (e.g., NMR) for similar derivatives vary across studies?
Methodological Answer:
- Solvent/Isotope Effects : Compare spectra acquired in deuterated vs. non-deuterated solvents. For example, DMSO-d₆ may induce shifts in acidic protons .
- Dynamic Processes : Analyze variable-temperature NMR to identify conformational exchanges (e.g., ring puckering in imidazo[1,2-a]pyridines) causing signal broadening .
Methodological Tools
Q. How can factorial design improve reaction optimization for novel imidazo[1,2-a]pyridine analogs?
Methodological Answer:
- Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., temperature, catalyst loading) affecting yield .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to pinpoint optimal conditions. Central composite designs are effective for non-linear systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
